Tetramethyl Ibandronate

Description

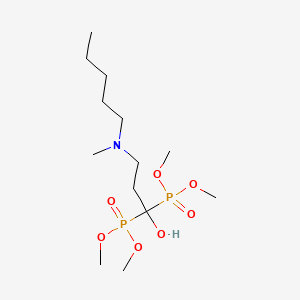

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(dimethoxyphosphoryl)-3-[methyl(pentyl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H31NO7P2/c1-7-8-9-11-14(2)12-10-13(15,22(16,18-3)19-4)23(17,20-5)21-6/h15H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSNZWOXCPASBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC(O)(P(=O)(OC)OC)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H31NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652679 | |

| Record name | Tetramethyl {1-hydroxy-3-[methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-42-2 | |

| Record name | P,P,P′,P′-Tetramethyl P,P′-[1-hydroxy-3-(methylpentylamino)propylidene]bis[phosphonate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyl {1-hydroxy-3-[methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tetramethyl Ibandronate: A Technical Guide for Cellular Research Applications

Abstract

This technical guide provides an in-depth exploration of Tetramethyl Ibandronate, the tetramethyl ester derivative of Ibandronic Acid. While Ibandronate is a well-established nitrogen-containing bisphosphonate for the treatment of osteoporosis, its highly charged nature limits its utility in cell-based research. Tetramethyl Ibandronate serves as a lipophilic, cell-permeable prodrug, enabling the investigation of bisphosphonate-mediated effects in in vitro systems. This document details its chemical profile, a validated synthesis protocol, its mechanism of action following intracellular hydrolysis, and its application in a quantitative osteoclast resorption assay. It is intended for researchers, scientists, and professionals in drug development who require a tool for studying the intracellular pathways of bisphosphonates.

Introduction: Overcoming the Cellular Barrier

Nitrogen-containing bisphosphonates (N-BPs), such as Ibandronic Acid, are potent inhibitors of osteoclast-mediated bone resorption.[1][2] Their therapeutic efficacy stems from their high affinity for hydroxyapatite in the bone matrix and subsequent internalization by osteoclasts.[1] Once inside the osteoclast, N-BPs inhibit Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[3] This disruption prevents the prenylation of small GTPase signaling proteins, which are crucial for maintaining osteoclast cytoskeletal integrity and survival, ultimately leading to apoptosis and reduced bone resorption.[1][4]

However, the very property that makes bisphosphonates effective in vivo—the two negatively charged phosphonate groups that bind to bone—renders them largely impermeable to cell membranes in vitro. This polarity is a significant obstacle for researchers wishing to study their intracellular mechanisms directly in cultured cells. To circumvent this, esterified prodrugs have been developed. By masking the phosphonate charges with lipophilic groups, these compounds can readily diffuse across the plasma membrane.[5][6]

Tetramethyl Ibandronate (CAS 1076199-42-2), chemically named Tetramethyl (1-hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonate), is one such prodrug.[7][8] It serves as an electrically neutral precursor to the active Ibandronate. Once inside the cell, it is hypothesized that ubiquitous intracellular esterases cleave the methyl ester groups, releasing the active, charged Ibandronic Acid to act on its target, FPPS. This guide provides the technical details necessary to synthesize and utilize this valuable research tool.

Chemical Profile and Synthesis

Compound Structure

-

Systematic Name: Tetramethyl (1-hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonate)

-

Parent Acid: Ibandronic Acid (CAS 114084-78-5)[9]

-

Molecular Formula: C₁₃H₃₁NO₇P₂[7]

-

Key Feature: The four acidic protons of the two phosphonate groups in Ibandronic Acid are replaced by methyl groups, neutralizing the charge and increasing lipophilicity.

Rationale for Synthesis

The direct purchase of Tetramethyl Ibandronate can be challenging and costly. The synthesis from the parent Ibandronic Acid is a practical alternative for research laboratories. The esterification of phosphonic acids is a well-established chemical transformation.[10][11] While several methods exist, the use of diazomethane is particularly effective for producing methyl esters due to its high reactivity and the clean nature of the reaction, which produces only nitrogen gas as a byproduct.[12][13][14]

Safety Precaution: Diazomethane is toxic, highly reactive, and potentially explosive. It should only be generated and used in a well-ventilated fume hood by trained personnel using appropriate safety equipment, including explosion-proof shields and specialized glassware with flame-polished joints.[13] An alternative, safer reagent is (trimethylsilyl)diazomethane.

Step-by-Step Synthesis Protocol: Methylation via Diazomethane

This protocol describes the quantitative conversion of Ibandronic Acid to Tetramethyl Ibandronate.

-

Dissolution: Dissolve 100 mg of Ibandronic Acid in 10 mL of methanol in a 50 mL flask equipped with a magnetic stirrer.

-

Diazomethane Generation: In a separate, specialized diazomethane generation apparatus, prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald™) according to established procedures.[12] The yellow color of the solution indicates the presence of diazomethane.

-

Esterification Reaction: Cool the Ibandronic Acid solution to 0°C in an ice bath. Slowly add the ethereal diazomethane solution dropwise with continuous stirring.

-

Monitoring: Continue the addition until the yellow color of diazomethane persists in the reaction mixture, indicating that all acidic protons have reacted. The cessation of N₂(g) evolution also signals the reaction's completion.

-

Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

Solvent Removal: Remove the solvent (methanol and diethyl ether) under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue is crude Tetramethyl Ibandronate. For most in vitro applications, if the starting material was pure, further purification may not be necessary. If required, the product can be purified by flash chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry. The disappearance of the broad acidic protons and the appearance of new signals corresponding to the four methoxy groups (-OCH₃) in the NMR spectrum will confirm the successful synthesis.

Mechanism of Action: From Prodrug to Active Inhibitor

The scientific value of Tetramethyl Ibandronate lies in its function as a prodrug. The logical pathway from administration in a cell culture to target inhibition is a two-step process.

-

Cellular Uptake: Due to its lipophilic nature and neutral charge, Tetramethyl Ibandronate passively diffuses across the lipid bilayer of the cell membrane into the cytoplasm. This bypasses the need for the endocytic pathways required by charged bisphosphonates.[5][6]

-

Intracellular Activation: Once in the cytoplasm, the ester bonds are hydrolyzed by non-specific intracellular esterases. This enzymatic cleavage removes the four methyl groups, regenerating the active Ibandronic Acid with its two negatively charged phosphonate moieties.

-

Target Inhibition: The liberated Ibandronic Acid then binds to and inhibits Farnesyl Pyrophosphate Synthase (FPPS), blocking the mevalonate pathway as previously described.

This intracellular activation is critical, as it ensures that the potent, active form of the drug is released directly at its site of action.

Research Application: In Vitro Osteoclast Resorption Assay

A primary application for Tetramethyl Ibandronate is to quantify the dose-dependent inhibition of osteoclast function. The osteoclast resorption pit assay is the gold standard for this purpose.[4][15][16]

Workflow Overview

This workflow involves generating functional osteoclasts from precursors, treating them with the test compound (Tetramethyl Ibandronate), and quantifying their ability to resorb a bone-mimicking substrate.

Detailed Experimental Protocol

-

Plate Preparation: Use commercially available bone-mimicking plates (e.g., calcium phosphate-coated 96-well plates) or prepare them in-house.

-

Osteoclast Generation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.

-

Seed the cells onto the coated plates in α-MEM medium supplemented with 10% fetal bovine serum.

-

Induce differentiation by adding macrophage colony-stimulating factor (M-CSF) (e.g., 25 ng/mL) and Receptor Activator of NF-κB Ligand (RANKL) (e.g., 50 ng/mL).[17]

-

Culture for 9-14 days, replacing the medium every 3 days, until large, multinucleated osteoclasts are visible.

-

-

Compound Treatment:

-

Prepare a stock solution of Tetramethyl Ibandronate in DMSO.

-

Create a serial dilution in culture medium to achieve final concentrations ranging from nanomolar to micromolar levels (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).

-

Replace the medium on the mature osteoclasts with the medium containing the different concentrations of Tetramethyl Ibandronate.

-

-

Resorption: Incubate the treated cells for an additional 48-72 hours to allow for resorption.

-

Visualization and Quantification:

-

Remove the cells by treating with a bleach or trypsin solution.

-

Wash the plates thoroughly with distilled water.

-

Stain the plates with 5% silver nitrate followed by exposure to light (Von Kossa stain), which stains the unresorbed mineralized matrix dark, leaving the resorbed "pits" clear.[15]

-

Capture images of each well using a brightfield microscope.

-

Quantify the percentage of the total well area that has been resorbed using image analysis software like ImageJ.

-

-

Data Analysis: Plot the percentage of resorbed area against the concentration of Tetramethyl Ibandronate to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of resorption).

Quantitative Data Summary

While specific IC₅₀ values for Tetramethyl Ibandronate in a resorption assay are not published, the potency of the parent Ibandronate against its molecular target, FPPS, is well-documented. The results from the in vitro assay should correlate with the known potency of Ibandronate.

| Bisphosphonate | Target | IC₅₀ for Human FPPS Inhibition (nM) | Relative Potency vs. Ibandronate |

| Alendronate | FPPS | ~480 | ~0.04x |

| Ibandronate | FPPS | ~20 | 1x |

| Risedronate | FPPS | ~10 | ~2x |

| Zoledronate | FPPS | ~5 | ~4x |

Note: IC₅₀ values can vary depending on assay conditions. Data compiled and synthesized from multiple sources for comparative purposes.[3][18][19]

Conclusion

Tetramethyl Ibandronate is an indispensable tool for the preclinical and basic scientific investigation of nitrogen-containing bisphosphonates. By temporarily masking the polar phosphonate groups, it facilitates entry into the cell, where it is converted to its active form, Ibandronic Acid. This prodrug strategy allows for the precise, quantitative analysis of dose-dependent effects on cellular targets and functions, such as osteoclast-mediated bone resorption, in a controlled in vitro environment. The protocols and data presented in this guide provide a robust framework for researchers to leverage Tetramethyl Ibandronate in advancing the understanding of bisphosphonate biology and in the discovery of new therapeutic agents for bone diseases.

References

-

Campbell, D. A. (1992). Phosphonate Ester Synthesis Using a Modified Mitsunobu Condensation. Journal of Organic Chemistry, 57. Available at: [Link]

- Obpagy, J. (n.d.). Methods for the synthesis of phosphonate esters. Google Patents.

-

Gancarz, M., & Gancarz, R. (2020). Selective Esterification of Phosphonic Acids. Molecules, 25(15), 3494. Available at: [Link]

-

Swamy, N., & Parker, D. (2021). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. MedChemComm, 12(9), 1601-1616. Available at: [Link]

- Campbell, D. A. (1994). Methods for the synthesis of phosphonate esters. Google Patents.

-

Zon, J., Garczarek, P., & Biazek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Available at: [Link]

-

Macomber, R. S. (1977). Esterification of Phosphonic Acids with Diazomethane. Synthetic Communications, 7(6), 405-408. Available at: [Link]

-

(n.d.). Values of IC 50 for inhibition of human FPP synthase in vitro by nitrogen-containing bisphosphonates. ResearchGate. Available at: [Link]

-

Umrath, F., et al. (2022). A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. Journal of Visualized Experiments, (184), e64016. Available at: [Link]

-

Manjula, K., et al. (2016). Bisphosphonamidate Clodronate Prodrug Exhibits Potent Anticancer Activity in Non-Small Cell Lung Cancer cells. ACS Medicinal Chemistry Letters, 7(12), 1133-1138. Available at: [Link]

-

(n.d.). A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ibandronate. PubChem Compound Database. Available at: [Link]

-

(n.d.). A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. scite.ai. Available at: [Link]

-

Ohno, S., et al. (2012). Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate Synthase. Current Computer-Aided Drug Design, 8(2), 110-117. Available at: [Link]

-

Charles, J. F., & Aliprantis, A. O. (2016). Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts. Bio-protocol, 6(12), e1836. Available at: [Link]

-

Wiemer, A. J., et al. (2016). Targeting Cancer Cells With a Bisphosphonate Prodrug. ChemMedChem, 11(24), 2685-2694. Available at: [Link]

-

Väänänen, H. K., & Laitala-Leinonen, T. (2008). Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay. Current protocols in cell biology, Chapter 12, Unit 12.11. Available at: [Link]

-

Tanaka, Y., et al. (2020). Comparison of a Novel Bisphosphonate Prodrug and Zoledronic Acid in the Induction of Cytotoxicity in Human Vγ2Vδ2 T Cells. Frontiers in Immunology, 11, 1568. Available at: [Link]

-

Pharmaffiliates. (n.d.). Tetramethyl Ibandronate. Pharmaffiliates. Available at: [Link]

-

Wang, L., et al. (2020). Rapid and sensitive determination of four bisphosphonates in rat plasma after MTBSTFA derivatization using liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 190, 113524. Available at: [Link]

-

Ashenhurst, J. (n.d.). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Master Organic Chemistry. Available at: [Link]

-

Wang, D., et al. (2022). Esterification of Carboxylic Acids with (β-Diazo-α,α-difluoroethyl)phosphonates under Photochemical Conditions. ResearchGate. Available at: [Link]

-

Le-Bec, C., et al. (2013). Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers. Beilstein Journal of Organic Chemistry, 9, 1552-1557. Available at: [Link]

-

Park, J., et al. (2014). Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries. Journal of medicinal chemistry, 57(19), 8116-8129. Available at: [Link]

-

(n.d.). The bisphosphonamidate prodrug class is cell permeable and undergoes... ResearchGate. Available at: [Link]

-

Vepsäläinen, J. J., et al. (2014). Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters. Journal of medicinal chemistry, 57(16), 7143-7152. Available at: [Link]

-

Gabelli, S. B., et al. (2014). The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. Journal of medicinal chemistry, 57(13), 5517-5527. Available at: [Link]

-

Russell, R. G. (2011). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Journal of bone and mineral research : the official journal of the American Society for Bone and Mineral Research, 26(4), 689-701. Available at: [Link]

-

LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. Available at: [Link]

-

Nalbach, M., et al. (2022). Structural diversity in anti-osteolytic bisphosphonates: Deciphering structure-activity trends in ultra long controlled release. Journal of Controlled Release, 349, 328-341. Available at: [Link]

-

Oreate AI. (n.d.). Comprehensive Analysis of the Pharmacological Properties and Clinical Applications of Ibandronic Acid Sodium (138844-81-2). Oreate AI. Available at: [Link]

Sources

- 1. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Comparison of a Novel Bisphosphonate Prodrug and Zoledronic Acid in the Induction of Cytotoxicity in Human Vγ2Vδ2 T Cells [frontiersin.org]

- 3. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Cancer Cells with a Bisphosphonate Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Rapid and sensitive determination of four bisphosphonates in rat plasma after MTBSTFA derivatization using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ibandronic acid | 114084-78-5 [chemicalbook.com]

- 10. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Contextualizing Tetramethyl Ibandronate in Pharmaceutical Analysis

An In-depth Technical Guide to the Chemical Properties of Tetramethyl Ibandronate

Ibandronic acid is a potent third-generation nitrogen-containing bisphosphonate widely utilized in the treatment of osteoporosis and other bone metabolism disorders.[1][2][3] Its therapeutic efficacy is intrinsically linked to its P-C-P backbone, which chelates bone mineral, and a tertiary amine side chain that inhibits farnesyl pyrophosphate synthase in osteoclasts.[2] However, the very properties that make ibandronic acid effective—its high polarity and ionic nature—present significant challenges for its quantification in biological matrices and for certain synthetic manipulations.

This guide focuses on Tetramethyl Ibandronate , the tetramethyl ester derivative of ibandronic acid. This derivative serves a crucial role not as a therapeutic agent itself, but as an essential analyte for analytical method development, a key intermediate in synthetic chemistry, and a reference standard for potential ester-related impurities.[4][5] Its enhanced lipophilicity and volatility compared to the parent acid make it amenable to techniques like gas chromatography and electrospray ionization mass spectrometry in positive ion mode.[6] Understanding the chemical properties of Tetramethyl Ibandronate is therefore paramount for researchers and drug development professionals working with the parent compound. This document provides a comprehensive overview of its structure, synthesis, characterization, and handling, grounded in established analytical principles.

Molecular Structure and Physicochemical Identification

The foundational step in characterizing any chemical entity is to establish its structure and core physical properties. Tetramethyl Ibandronate is formally known by its CAS number 1076199-42-2.[4][7]

Chemical Structure and Nomenclature

Tetramethyl Ibandronate is the product of esterifying the four acidic protons of the two phosphonate groups of ibandronic acid with methyl groups.

-

Systematic IUPAC Name : Tetramethyl (1-hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonate)[4][7]

The structure retains the core 1-hydroxy-1,1-bisphosphonate backbone and the N-methyl-N-pentylamino side chain of the parent molecule.

Figure 1: Chemical structure of Tetramethyl Ibandronate.

Core Physicochemical Data

The conversion from a tetra-acid to a tetra-ester dramatically alters the molecule's physical properties. This transformation is the primary reason for its utility in specific analytical applications.

| Property | Value | Source | Rationale and Implication |

| CAS Number | 1076199-42-2 | [4][7] | Unique identifier for substance registration. |

| Molecular Formula | C₁₃H₃₁NO₇P₂ | [4][7] | Confirms elemental composition. |

| Molecular Weight | 375.34 g/mol | [4][7] | Essential for quantitative analysis and stoichiometry. |

| Parent Acid pKa | 1.60 (Predicted) | [8] | The high acidity of Ibandronic acid necessitates derivatization for certain analyses. Esterification removes these acidic protons. |

| Parent Acid Solubility | High in water | [9] | Ibandronic acid's high water solubility makes extraction from aqueous matrices difficult without derivatization. |

| Predicted LogP | > -2.1 | Inferred | Esterification increases lipophilicity, leading to a higher LogP value than the parent acid (LogP ≈ -2.1)[2], improving organic solvent solubility and reverse-phase HPLC retention. |

| Storage Conditions | 2-8°C, Refrigerator | [4] | Suggests potential for slow degradation (e.g., hydrolysis) at ambient temperatures over long periods. |

Synthesis via Derivatization

Tetramethyl Ibandronate is most commonly generated in-situ or on a small scale for analytical purposes through the derivatization of ibandronic acid. The goal is to cap the polar phosphonic acid groups, thereby increasing volatility and improving chromatographic behavior.

Rationale for Derivatization Agent Selection

The choice of a methylating agent is critical. Diazomethane is a classic but highly toxic and explosive option. A safer and more practical alternative, particularly for quantitative applications, is trimethylsilyldiazomethane (TMS-diazomethane) .[6] This reagent efficiently converts carboxylic and phosphonic acids to their corresponding methyl esters under mild conditions.

The causality behind this choice is twofold:

-

Reaction Efficiency : TMS-diazomethane provides a high derivatization yield, which is essential for accurate and reproducible quantification in pharmacokinetic studies.[10]

-

Methodological Simplicity : The reaction can be performed directly on sample extracts, even on solid-phase extraction cartridges, streamlining the workflow and minimizing sample loss.[6]

Synthetic Workflow: Derivatization of Ibandronic Acid

The following protocol outlines a representative procedure for generating Tetramethyl Ibandronate from its parent acid for analytical quantification.

Figure 2: Workflow for the generation of Tetramethyl Ibandronate.

Step-by-Step Protocol:

-

Isolation : Isolate Ibandronic acid from its matrix (e.g., human plasma) using a weak anion exchange solid-phase extraction (SPE) column. This step leverages the negative charges of the phosphonate groups at appropriate pH.

-

Washing : Wash the SPE column with appropriate solvents to remove interfering matrix components.

-

Derivatization : Directly on the SPE cartridge, apply a solution of trimethylsilyldiazomethane in a suitable organic solvent (e.g., toluene/methanol). Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at room temperature.

-

Quenching & Elution : Quench any excess reagent with a small amount of acetic acid, then elute the newly formed Tetramethyl Ibandronate from the cartridge using an appropriate solvent.

-

Solvent Exchange : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the subsequent analytical method (e.g., the initial mobile phase for HPLC).

This protocol is self-validating when a deuterated internal standard (e.g., d3-ibandronate) is spiked into the initial sample and carried through the entire process.[10] Consistent recovery of the internal standard validates the efficiency of both the extraction and derivatization steps.

Spectroscopic and Chromatographic Profile

Characterization of Tetramethyl Ibandronate relies on a combination of mass spectrometry and chromatography, with NMR and IR providing valuable structural confirmation.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the definitive technique for identifying and quantifying Tetramethyl Ibandronate. Derivatization enables the use of the more sensitive positive ion mode.

-

Parent Ion (Q1) : The protonated molecule [M+H]⁺ is observed. Given a molecular weight of 375.34, the parent ion has an m/z of approximately 376.1 .[6][10]

-

Fragment Ions (Q3) : Collision-induced dissociation (CID) of the parent ion yields characteristic fragments. Key transitions used for Multiple Reaction Monitoring (MRM) experiments are:

-

m/z 376.1 → 114.2 : This transition is highly specific and commonly used for quantification.[6][10] The m/z 114 fragment likely corresponds to the [CH₃-N(H)-CH₂-CH₂-C(OH)]⁺ fragment or a related structure.

-

m/z 376.1 → 250 : An alternative transition that can be used for confirmation.[6] This fragment likely represents the loss of the N-methyl-N-pentylamino side chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR : A single signal is expected, as the two phosphorus atoms are chemically equivalent, appearing as a singlet in a proton-decoupled spectrum. This is the most direct confirmation of the P-C-P backbone.

-

¹H NMR : Key expected signals include:

-

Two distinct singlets (or narrow multiplets) around 3.7-3.8 ppm, integrating to 6H each, corresponding to the four P-O-CH₃ groups. The slight non-equivalence may arise from their diastereotopic relationship.

-

A singlet around 2.2-2.3 ppm integrating to 3H for the N-CH₃ group.

-

Multiplets corresponding to the pentyl chain protons and the propylene bridge between the alpha-carbon and the nitrogen atom.

-

-

¹³C NMR : Distinct signals for the four methoxy carbons, the N-methyl carbon, the carbons of the pentyl chain, and the three carbons of the propane backbone. The alpha-carbon attached to the two phosphorus atoms will show characteristic C-P coupling.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups and the success of the esterification.

-

O-H Stretch : A broad band around 3300-3500 cm⁻¹ confirming the presence of the tertiary hydroxyl group on the alpha-carbon.

-

P=O Stretch : A strong absorption band typically in the range of 1250-1280 cm⁻¹.

-

P-O-C Stretch : Strong, characteristic bands around 1030-1050 cm⁻¹ (asymmetric stretch) and 740-780 cm⁻¹ (symmetric stretch), which are definitive indicators of the phosphonate ester group. The absence of very broad P-OH bands seen in the parent acid confirms complete derivatization.

Stability and Reactivity Profile

The primary chemical liability of Tetramethyl Ibandronate is its susceptibility to hydrolysis.

Hydrolytic Stability

As an ester, Tetramethyl Ibandronate is prone to hydrolysis, which cleaves the P-O-C bonds to regenerate the parent ibandronic acid and methanol. This reaction is catalyzed by both acid and base.

Figure 3: Hydrolysis pathway of Tetramethyl Ibandronate.

Practical Implications:

-

Sample Handling : Solutions of Tetramethyl Ibandronate, particularly after reconstitution, should be analyzed promptly.[6] Autosampler stability studies are crucial, typically showing good stability for 24-48 hours at 4°C.[6]

-

pH Control : The pH of any aqueous solution containing the derivative must be carefully controlled, ideally kept close to neutral, to minimize the rate of hydrolysis.

-

Storage : Long-term storage should be as a solid or in a non-aqueous solvent at low temperatures (2-8°C or below) to ensure stability.[4]

Conclusion

Tetramethyl Ibandronate represents a chemically modified form of ibandronic acid, engineered for analytical tractability. Its key chemical properties—lipophilicity, amenability to positive-ion ESI-MS, and predictable fragmentation patterns—make it an indispensable tool for the accurate quantification of ibandronic acid in complex biological matrices. The primary consideration in its use is its hydrolytic instability, which necessitates careful control of pH, temperature, and time during sample preparation and analysis. A thorough understanding of its synthesis via derivatization and its spectroscopic profile allows researchers and drug development professionals to develop robust, reliable, and self-validating analytical methods for the parent drug, ensuring data integrity in both preclinical and clinical studies.

References

- Partani, P., Gurule, S., Khuroo, A., Monif, T., & Vats, P. (2013). Solid phase extraction and LC-MS/MS quantification of ibandronate in human plasma. Journal of Pharmaceutical Analysis, 3(4), 259-267. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpmsdySAsmFujkR1Z01UKwQg2fdhUas-rB5ERx2TCTwZIm58BSVctTV39itFnFXdIuwUlouoDz9cxuc_mVm_mP76sZ5U1LmLGpzYq_GScks3N16WRYh7wXHHQajrH8gljO4iOAPNM1Wo7SRWSuRvZsZVBukF0gHPZNt8vWYi2AGuTfknSNhZmoBaTopx-kHeemMuKWMdC0qXeX4NdX5hGy8Wrlixwggg_O6qmcdhzQeLvLZa22cg_z0lqUw-qluA==]

- ChemicalBook. (n.d.). Ibandronic acid | 114084-78-5. Retrieved January 16, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKZczcqT4DI_E_DJjIIs-6ppdckjNgWFBG2hc3eV3wEecZJSKVbs5MCfoNeb0VYJWeJmRYSPe8uO2uAPpY83QZnWM7vpEE1ddip04QFqT0Mg2T3A-0d0y2LMy1jltlx1T1bpOu8cnFNuXdyl5oKrOS6Z-OC15j0eaItTar2SKV7Q==]

- ChemicalBook. (n.d.). Ibandronic acid Chemical Properties, Uses, Production. Retrieved January 16, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1DEZkwR7r2Y5LdQB3nvfVVMKh0lXk5dRgHmSfnGU2pAyLpkXKkZwKZxfgwseSHfS2qlbHppZEMx0p9r3TejI5sZi06TzxeDBc_zyCzt4QlHZDekYwLja0KwjEkuSx2skpFsfVayp-OIV-2aen5g4uulPJkWgSaoiexxcQtovacQ==]

- Chiminazzo, A., Sperni, L., Fabris, F., et al. (2021). Challenging synthesis of bisphosphonate derivatives with reduced steric hindrance. Tetrahedron Letters, 70, 153012. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtPttSgN2FM4Gs6UEKSstXXZXdm1DL9D6altTW7kQXELvIDRSWI10ZDkoW1NrRbY7v8Nzuf1kiJsufNlHIlXIaEUSzFbhkz6AnrEFaMDPFA40RsLq_vEBlnsDAj9xQmdhyuO1__L7FlWGJqmjaJMQsTVOFVB-ZHkxG_G1WEFumBseMIaq8m4DYPZgPZSW80Nm49azT0cQuqC0=]

- National Center for Biotechnology Information. (n.d.). Ibandronate. PubChem Compound Database. Retrieved January 16, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvreDC1ijzclcvbDBo2U65avU65PJJoWuvCl3L4UgKXQVnaRel6lLVRs3IRz4-wwe50V7R12ag8h8IQgm8Ihxm9or8sIV34xmGL90f_5MKfUtkCsaohwnsgSzCdZ91UysU1AOZ-guw2hUcCjdY7KtO]

- Pharmaffiliates. (n.d.). Tetramethyl Ibandronate | CAS No: 1076199-42-2. Retrieved January 16, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9bdSysJXVVQazFoxfjJjoRe_6tSnMTuKdqXvAjCotSdl6Wt2yvIaat_wbGIolA5GmXxZB2bjyekJHb_LVSuJ5ptvXBQNiLacXVYbgPk8twaUqHt_nIJrSx2unRI-wvsPIG0adZdPvfNvUeyYgejp1yN5jylvOzBdchLgtHaCFnoIOWr2Ji3wafIVs7daXotRlKLE=]

- CymitQuimica. (n.d.). Tetramethyl Ibandronate. Retrieved January 16, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGObbsiJGD-jsY9vcPKMnpylJUT7h7Omb4f8UXWyxm3072B1Tw3aQyL7dPuYdABSkXJzmBWpmYDZOXW7Lt_NHiSwRvLzk3K2FpChnPI_0-SRaXNz0jy5w_mCVEoBisSpv_aQDGwvrUhgDHfTOIcC4xp8Srk94b_jj_WuyyEJl9xm6UB1ZdLew==]

- TLC Pharmaceutical Standards. (n.d.). Ibandronate Sodium Impurity 14. Retrieved January 16, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQP2-Q8STV71T1qWo6fPTb9U2fEmm_PSZ6311yKQnllP0mqnCRXxLmT15yVDNn0UFzg11umSypRq5FFVSlSp_N5gD_yK92oCEZqF_XZspvntOOAJxySFMNf2tSj_YPQokJjJiT86F30z94KOFECovSrARXD56uwm-u8ydSRiTwdGJGQSiQXs29sdVhrinTWg==]

- Wikipedia. (n.d.). Ibandronic acid. Retrieved January 16, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfNS97PEgerFqIlV1F_KUb5HBqp23xljva4nld_G_KjeIHnWxGlfFTsiii3JFGouFvB1MyJ2jyuZBuXdveyeRWfXsc6LOf6OaEigsQZ186crG6tmilbG5ymFo-iofJyuILbreFzVdQxA==]

- Google Patents. (n.d.). US8178712B2 - Process for the synthesis of Ibandronate sodium. Retrieved January 16, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-awCypfNuqL5aoqawnHSoS2Y5ikmY2Hsb3XOuE7UkDWli8LB09vbFuwkE0Tbs70xTvrrjtyPY3ZeUrD1koybwcoG_9DNWvDZWNHWuUuZFw4ZdDeAhTgTT092Tep0GCGj2tIVyecfZY1XFRA==]

- Tarcomnicu, I., et al. (2009). High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications. Journal of Chromatography B, 877(28), 3159-3166. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGn-5Kz1cGKXGPMajezJI8tWNygDIv7gOeltZiCQrfoRWpqBpfIQQBhG8_FMxdv_yc6stSOVpjreLykf2fSXf2ydtlObZz5vnIVtvw7ren7AVMwCbSHYnBRA5RFc6odU4Zlcbl]

- Human Metabolome Database. (n.d.). Showing metabocard for Ibandronate (HMDB0014848). Retrieved January 16, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl81bPLXlqkKa3sxcc5Mv4ufYOxZBvuXrlqhj1sAE4fJ0iNN9MGOHh2rhnyJ-0vULjMPTMyDPEGw2CePI8rTWEqDooPS1FMGedqRgxTu9qwljuovNFmpX5xBTUKlfYKIla1QR1rPU=]

Sources

- 1. Ibandronic acid | 114084-78-5 [chemicalbook.com]

- 2. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ibandronic acid - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetramethyl Ibandronate | CymitQuimica [cymitquimica.com]

- 8. Ibandronic acid | 114084-78-5 [amp.chemicalbook.com]

- 9. US8178712B2 - Process for the synthesis of Ibandronate sodium - Google Patents [patents.google.com]

- 10. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Molecular Properties of Tetramethyl Ibandronate

Abstract

This technical guide provides a detailed examination of the core molecular attributes of Tetramethyl Ibandronate, a critical derivative of the bisphosphonate drug Ibandronic Acid. Intended for researchers, chemists, and drug development professionals, this document delineates the compound's molecular formula and weight, contextualizes its structural relationship to the parent active pharmaceutical ingredient (API), and discusses its primary application as a pharmaceutical reference standard. We will explore the fundamental chemical data, the significance of its esterified structure, and its role in analytical methodologies essential for quality control in the pharmaceutical industry.

Introduction to Tetramethyl Ibandronate

Tetramethyl Ibandronate is the tetramethyl ester derivative of Ibandronic Acid. Ibandronic acid itself is a potent, nitrogen-containing bisphosphonate used clinically to treat osteoporosis and prevent skeletal-related events in patients with bone metastases.[1][2] As with many pharmaceutical compounds, the synthesis and stability testing of Ibandronic Acid can result in the formation of related substances, impurities, or metabolites. Tetramethyl Ibandronate is classified within this category and serves as a crucial reference standard for the analytical characterization and quality control of Ibandronic Acid drug products.[3] Its full chemical name is Tetramethyl (1-hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonate).[3][4] Understanding its precise molecular characteristics is fundamental for its proper use in assay validation, impurity profiling, and pharmacokinetic studies.

Core Molecular Attributes

The identity and purity of a reference standard are anchored by its fundamental molecular properties. For Tetramethyl Ibandronate, these attributes are well-defined and confirmed across multiple chemical sourcing and database platforms.

Molecular Formula and Weight

The molecular formula for Tetramethyl Ibandronate is C13H31NO7P2 .[3][4][5][6][7] Based on this formula, the calculated molecular weight is 375.34 g/mol .[3][4][5][6][7]

The derivation of the molecular weight from the formula is based on the atomic weights of its constituent elements:

-

Carbon (C): 13 atoms × 12.011 u = 156.143 u

-

Hydrogen (H): 31 atoms × 1.008 u = 31.248 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 7 atoms × 15.999 u = 111.993 u

-

Phosphorus (P): 2 atoms × 30.974 u = 61.948 u

-

Total Molecular Weight: 375.339 u (commonly rounded to 375.34)

These definitive values are essential for quantitative analysis, such as the preparation of standard solutions with precise concentrations for chromatographic assays.

Key Identification Data Summary

The following table summarizes the essential identifiers for Tetramethyl Ibandronate, providing a quick reference for laboratory use.

| Identifier | Value | Source(s) |

| Molecular Formula | C13H31NO7P2 | [3][4][5] |

| Molecular Weight | 375.34 g/mol | [3][4][6][8] |

| CAS Number | 1076199-42-2 | [3][4][9] |

| Synonym | Tetramethyl (1-hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonate) | [3][4] |

Structural Context and Significance

The defining structural feature of Tetramethyl Ibandronate is the esterification of the two phosphonic acid groups of Ibandronic Acid with methyl groups. This conversion from a highly polar, doubly acidic moiety to a less polar tetramethyl ester has profound implications for its chemical behavior and analytical handling.

Caption: Structural relationship between Ibandronic Acid and Tetramethyl Ibandronate.

This structural modification is the primary reason for its utility as a distinct chemical entity in analytical testing. While Ibandronic Acid is highly water-soluble and exhibits poor retention on standard reverse-phase HPLC columns, the increased lipophilicity of Tetramethyl Ibandronate allows for different chromatographic behavior. This distinction is critical for developing separation methods capable of resolving the API from its related impurities.

Experimental Protocol: Use in HPLC Purity Analysis

As a certified reference standard, Tetramethyl Ibandronate is indispensable for the validation of analytical methods designed to quantify Ibandronic Acid and its impurities. Below is a representative protocol outlining its use.

Objective: To quantify the presence of Tetramethyl Ibandronate as a potential impurity in a bulk sample of Ibandronic Acid using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation of Standard Stock Solution:

-

Accurately weigh approximately 10 mg of Tetramethyl Ibandronate reference standard.

-

Dissolve the standard in a suitable diluent (e.g., a mixture of acetonitrile and water) in a 100 mL volumetric flask to obtain a stock concentration of ~100 µg/mL.

-

Causality Note: The choice of a partially organic diluent is dictated by the reduced polarity of the ester compared to the parent acid.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

-

Causality Note: This range is chosen to cover the expected limit of quantification (LOQ) and potential impurity levels as stipulated by regulatory guidelines (e.g., ICH Q3A).

-

-

Preparation of Sample Solution:

-

Accurately weigh approximately 100 mg of the Ibandronic Acid API sample.

-

Dissolve in the same diluent in a 100 mL volumetric flask to obtain a sample concentration of ~1000 µg/mL.

-

-

Chromatographic Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength or Mass Spectrometry (MS) for higher sensitivity and specificity.

-

Self-Validation: The method's validity is confirmed by achieving a baseline separation of the Ibandronic Acid peak from the Tetramethyl Ibandronate peak, ensuring accurate integration and quantification.

-

-

Analysis and Calculation:

-

Inject the calibration standards to generate a linear regression curve of peak area versus concentration.

-

Inject the sample solution.

-

Identify the Tetramethyl Ibandronate peak in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Quantify the amount of Tetramethyl Ibandronate in the API sample using the calibration curve.

-

Conclusion

Tetramethyl Ibandronate, with a definitive molecular formula of C13H31NO7P2 and a molecular weight of 375.34 g/mol , is a fundamentally important chemical for the pharmaceutical industry.[3][4][5][6][7] Its role as a reference standard is critical for ensuring the purity, safety, and efficacy of Ibandronic Acid-based therapies. The structural divergence from its parent compound—the esterification of the phosphonate groups—provides the distinct physicochemical properties necessary for its use in robust and reliable analytical separation techniques. This guide has provided the core molecular data and contextual application necessary for its effective use in a research and quality control setting.

References

-

Pharmaffiliates. (n.d.). Tetramethyl Ibandronate. Retrieved from [Link][3]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60852, Ibandronate. Retrieved from [Link][1]

-

Wikipedia. (n.d.). Ibandronic acid. Retrieved from [Link][2]

Sources

- 1. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ibandronic acid - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Tetramethyl Ibandronate | CymitQuimica [cymitquimica.com]

- 5. tlcstandards.com [tlcstandards.com]

- 6. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

- 7. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

- 8. Tetramethyl Ibandronate | CymitQuimica [cymitquimica.com]

- 9. clearsynth.com [clearsynth.com]

Synthesis of Tetramethyl Ibandronate from Ibandronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tetramethyl ibandronate, a non-polar derivative of the potent bisphosphonate, ibandronic acid. While ibandronic acid is a widely utilized therapeutic for bone disorders, its inherent polarity presents significant challenges for certain analytical methodologies. Esterification to its tetramethyl derivative enhances its volatility and improves its chromatographic properties, making it amenable to techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). This document details a robust and reproducible synthetic pathway, commencing with the synthesis of the ibandronic acid precursor, followed by a detailed protocol for its exhaustive methylation. Furthermore, it encompasses crucial aspects of purification, and in-depth analytical characterization of the final product, and underscores the critical safety considerations associated with the reagents employed.

Introduction: The Rationale for Tetramethyl Ibandronate

Ibandronic acid, a third-generation nitrogen-containing bisphosphonate, is a cornerstone in the management of osteoporosis and other bone-related diseases.[1][2] Its therapeutic efficacy stems from its high affinity for hydroxyapatite, the primary mineral component of bone, and its subsequent inhibition of osteoclast-mediated bone resorption.[2] However, the very features that confer its therapeutic activity—the two phosphonic acid moieties and a tertiary amine—also render it a highly polar and non-volatile molecule. This polarity poses significant challenges for its quantification and characterization by common analytical techniques that necessitate volatilization or passage through non-polar stationary phases.

To circumvent these analytical hurdles, derivatization of ibandronic acid is a common and effective strategy. The synthesis of tetramethyl ibandronate, through the esterification of both phosphonic acid groups, yields a more volatile and less polar molecule. This derivatization is particularly crucial for enabling sensitive and accurate analysis by GC-MS and LC-MS/MS, which are often employed in pharmacokinetic and metabolic studies.[3][4] This guide provides the scientific community with a detailed technical framework for the synthesis, purification, and characterization of tetramethyl ibandronate from its parent compound, ibandronic acid.

Synthetic Strategy Overview

The synthesis of tetramethyl ibandronate is a two-stage process. The first stage involves the synthesis of the starting material, ibandronic acid. The second, and core focus of this guide, is the exhaustive methylation of the phosphonic acid functionalities of ibandronic acid.

Figure 1: High-level overview of the two-stage synthesis of tetramethyl ibandronate.

Stage 1: Synthesis of Ibandronic Acid

The synthesis of ibandronic acid is well-documented in the patent literature.[5][6][7] A common route commences from 3-(N-methyl-N-pentylamino)propionic acid, which undergoes phosphonylation to yield ibandronic acid.

Experimental Protocol: Synthesis of Ibandronic Acid

A representative procedure for the synthesis of ibandronic acid is as follows:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, charge 3-(N-methyl-N-pentylamino)propionic acid hydrochloride and a suitable solvent such as chlorobenzene.

-

Addition of Reagents: Add phosphorous acid to the stirred suspension. Heat the mixture to approximately 70-80°C.

-

Phosphonylation: Slowly add phosphorus trichloride via the dropping funnel, maintaining the reaction temperature. The reaction is exothermic and care should be taken to control the rate of addition.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is decanted. The residue is then hydrolyzed by refluxing with water. The resulting aqueous solution is concentrated, and the pH is adjusted to precipitate the crude ibandronic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water/methanol, to yield pure ibandronic acid.

Stage 2: Synthesis of Tetramethyl Ibandronate

The core of this guide is the exhaustive methylation of ibandronic acid to its tetramethyl ester. Trimethylsilyldiazomethane (TMS-diazomethane) is the reagent of choice for this transformation due to its high reactivity and its ability to methylate phosphonic acids efficiently.[3][8] It is a safer alternative to diazomethane, although it is still highly toxic and requires careful handling.[9][10][11]

Causality Behind Experimental Choices

-

Choice of Methylating Agent: TMS-diazomethane is preferred over other methylating agents like methyl iodide due to the milder reaction conditions required, which helps to prevent potential side reactions with the tertiary amine functionality of ibandronate. It is also commercially available as a solution in a suitable solvent, simplifying its use.

-

Solvent System: A mixture of a non-polar solvent like diethyl ether or hexane and a polar co-solvent such as methanol is often employed. The non-polar solvent solubilizes the TMS-diazomethane, while the methanol acts as a proton source to facilitate the methylation reaction.

-

Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0°C) to control the reactivity of the TMS-diazomethane and minimize the formation of byproducts.

Experimental Protocol: Synthesis of Tetramethyl Ibandronate

Safety First: Trimethylsilyldiazomethane is extremely toxic and should only be handled in a well-ventilated fume hood by trained personnel.[9][10][11][12] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[9][10]

-

Dissolution of Ibandronic Acid: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ibandronic acid in a mixture of diethyl ether and methanol (e.g., a 7:2 v/v ratio).

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Addition of TMS-diazomethane: Slowly add a solution of trimethylsilyldiazomethane (typically 2.0 M in hexanes) dropwise to the stirred solution of ibandronic acid. The addition should be done cautiously to control the evolution of nitrogen gas. A slight yellow color persisting in the reaction mixture indicates a slight excess of the reagent.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the polar ibandronic acid spot and the appearance of a new, less polar spot corresponding to tetramethyl ibandronate.

-

Quenching: Once the reaction is complete, cautiously quench the excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

-

Work-up: Allow the reaction mixture to warm to room temperature. The solvent is then removed under reduced pressure to yield the crude tetramethyl ibandronate.

Figure 2: Experimental workflow for the synthesis of tetramethyl ibandronate.

Purification of Tetramethyl Ibandronate

The crude product obtained after the reaction work-up typically requires purification to remove any unreacted starting material, byproducts, and residual quenching agent. Silica gel column chromatography is an effective method for this purpose.[13]

Experimental Protocol: Column Chromatography

-

Column Preparation: Prepare a silica gel column using a suitable slurry solvent, such as a mixture of ethyl acetate and hexanes.

-

Loading: Dissolve the crude tetramethyl ibandronate in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. The less polar tetramethyl ibandronate will elute before the more polar impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tetramethyl ibandronate as an oil or a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized tetramethyl ibandronate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl esters of the phosphonate groups, typically appearing as a doublet around 3.7-3.8 ppm due to coupling with the phosphorus atoms. Other expected signals include those for the N-methyl group, the N-pentyl chain, and the propyl backbone.

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with signals corresponding to the methyl ester carbons, the carbons of the alkyl chains, and the carbon atom of the P-C-P backbone.

-

³¹P NMR: The phosphorus NMR spectrum is a powerful tool for characterizing bisphosphonates. A single signal is expected for the two equivalent phosphorus atoms in tetramethyl ibandronate, with a chemical shift characteristic of a phosphonate ester.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of the synthesized compound. For tetramethyl ibandronate, the expected molecular weight is 375.3 g/mol . In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be observed at an m/z of 376.1.[3][4]

Data Summary

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₃H₃₁NO₇P₂ |

| Molecular Weight | 375.3 g/mol |

| Appearance | Colorless oil or white solid |

| ¹H NMR | Signals for OCH₃, NCH₃, NCH₂, CH₂, CH₃ |

| ³¹P NMR | Single resonance |

| MS (ESI+) | [M+H]⁺ at m/z 376.1 |

Table 1: Summary of expected analytical data for tetramethyl ibandronate.

Conclusion

This technical guide has outlined a comprehensive and practical approach for the synthesis of tetramethyl ibandronate from ibandronic acid. The detailed protocols for the synthesis of the starting material, the exhaustive methylation using trimethylsilyldiazomethane, and the subsequent purification provide researchers with a robust methodology to obtain this important analytical derivative. The emphasis on the causality behind experimental choices and the inclusion of detailed safety precautions ensure that this synthesis can be performed both effectively and safely. The analytical characterization data provided will serve as a valuable reference for confirming the successful synthesis of high-purity tetramethyl ibandronate, thereby facilitating further research in the development and analysis of bisphosphonate-based therapeutics.

References

-

Organic Syntheses Procedure. trimethylsilyldiazomethane. Available from: [Link].

- Google Patents. CN101279985B - Synthetic method of ibandronate.

-

PubMed. Determination of Bisphosphonate Drugs in Pharmaceutical Dosage Formulations by Ion Chromatography With Indirect UV Detection. Available from: [Link].

-

National Institutes of Health. Protocol for generating high-quality genome-scale DNA methylation sequencing data from human cancer biospecimens. Available from: [Link].

-

Environmental Health & Safety. TMS Diazomethane Standard Operating Procedure. Available from: [Link].

-

Yale Environmental Health & Safety. Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Available from: [Link].

-

OSTI.GOV. Methylation Protocol for the Retrospective detection of isopropyl-, pinacolyl- and cyclohexylmethylphosphonic acids, indicative. Available from: [Link].

-

PubMed. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. Available from: [Link].

-

Wikipedia. Ibandronic acid. Available from: [Link].

-

ResearchGate. How to separate ester from carboxylic acid by using chromatography?. Available from: [Link].

-

PubChem. Ibandronate. Available from: [Link].

-

Human Metabolome Database. Showing metabocard for Ibandronate (HMDB0014848). Available from: [Link].

-

ResearchGate. Derivatization scheme of ibandronate and its internal standard,... Available from: [Link].

- Google Patents. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method.

-

PubMed. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications. Available from: [Link].

- Google Patents. WO2008035367A2 - Process for the synthesis of ibandronate sodium.

-

Supplementary Material. EXPERIMENTAL PART 1H and 31P NMR spectra were recorded at 300 MHz, on a Varian Unity BB VT spectrometer. Available from: [Link].

-

Tropical Journal of Pharmaceutical Research. Solid phase extraction and LC-MS/MS quantification of ibandronate in human plasma. Available from: [Link].

-

Organic Syntheses Procedure. ...is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Available from: [Link].

-

ResearchGate. Structures of bisphosphonates. Available from: [Link].

Sources

- 1. osti.gov [osti.gov]

- 2. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN101279985B - Synthetic method of ibandronate - Google Patents [patents.google.com]

- 6. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents [patents.google.com]

- 7. WO2008035367A2 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]

- 8. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. fishersci.com [fishersci.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation Mechanism of Tetramethyl Ibandronate

Disclaimer: The term "Tetramethyl Ibandronate" is not a standard chemical nomenclature found in peer-reviewed literature. This guide interprets the term to refer to the tetramethyl ester derivative of Ibandronic acid's two phosphonic acid moieties. The methylation of the tertiary amine in the Ibandronate structure is considered less probable under the conditions discussed for esterification and is not addressed as the primary product.

Executive Summary

Ibandronic acid, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of osteoporosis and other bone-related disorders.[1][2] Its therapeutic efficacy is intrinsically linked to the presence of two phosphonic acid groups which chelate bone mineral.[3] The esterification of these acidic functional groups to form derivatives such as Tetramethyl Ibandronate presents an intriguing avenue for modifying the compound's physicochemical properties, potentially enhancing its bioavailability and cellular uptake. This guide provides a comprehensive technical overview of the plausible formation mechanism of Tetramethyl Ibandronate, leveraging trimethyl orthoacetate as the key methylating agent. We will delve into the nuanced reaction pathways, provide detailed experimental protocols, and offer insights grounded in established principles of organic chemistry.

The Core Chemistry: Ibandronic Acid and the Rationale for Esterification

Ibandronic acid's structure is characterized by a P-C-P backbone, with two phosphonic acid groups and a hydroxyl group attached to the central carbon. A key feature is the N-methyl-N-pentylamino side chain, which significantly contributes to its antiresorptive potency.[4]

Esterification of the phosphonic acid groups can modulate the molecule's polarity, lipophilicity, and hydrogen bonding capacity. Such modifications are a common strategy in drug development to create prodrugs with improved pharmacokinetic profiles.

Mechanistic Pathways: The Role of Trimethyl Orthoacetate

Trimethyl orthoacetate (TMOA) is a versatile and highly effective reagent for the esterification of carboxylic and phosphonic acids under mild conditions.[5][6] Its reactivity stems from the electrophilic nature of the central carbon and its ability to act as a dehydrating agent, driving the esterification equilibrium towards the product.

The formation of Tetramethyl Ibandronate from Ibandronic acid and TMOA is a multi-step process involving the sequential esterification of the four acidic protons of the two phosphonic acid groups. The reaction is sensitive to conditions, particularly temperature, which can influence the formation of mono-, di-, tri-, and ultimately the tetra-methylated product.[7]

Step-wise Esterification of Phosphonic Acid Groups

The esterification of each phosphonic acid group proceeds through two stages. The overall process can be visualized as follows:

Diagram 3.1: Overall Reaction Scheme

Caption: Overall conversion of Ibandronic Acid to Tetramethyl Ibandronate.

The detailed mechanism involves the formation of key intermediates:

-

Activation of the Phosphonic Acid: The reaction initiates with the protonation of one of the methoxy groups of TMOA by a proton from the phosphonic acid. This makes the methoxy group a better leaving group (methanol).

-

Nucleophilic Attack: The phosphonate anion then attacks the electrophilic central carbon of the activated TMOA, leading to the formation of a transient intermediate.

-

Formation of the Monoester and Driving the Equilibrium: This intermediate collapses, eliminating methanol and forming a mixed anhydride-like species which then rearranges to the monomethylated phosphonate and methyl acetate. The formation of the stable methyl acetate is a key driving force for the reaction.[7]

This process is repeated for the remaining acidic protons on both phosphonic acid groups to yield the final tetramethyl ester.

Diagram 3.2: Detailed Mechanistic Step for Mono-methylation

Caption: Proposed mechanism for the first methylation of a phosphonic acid group.

Experimental Protocol: A Self-Validating System

The following protocol is a hypothetical, yet scientifically grounded, procedure for the synthesis of Tetramethyl Ibandronate. It incorporates in-process controls to ensure reaction completion and product purity.

4.1 Materials and Reagents

| Reagent | Grade | Supplier |

| Ibandronic Acid | ≥98% | Sigma-Aldrich |

| Trimethyl Orthoacetate | Anhydrous, ≥99% | Acros Organics |

| Toluene | Anhydrous, ≥99.8% | Fisher Scientific |

| Deuterated Chloroform (CDCl3) | with 0.03% TMS | Cambridge Isotope Laboratories |

4.2 Step-by-Step Methodology

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add Ibandronic acid (1.0 g, 3.13 mmol).

-

Addition of Reagents: Add anhydrous toluene (50 mL) followed by trimethyl orthoacetate (5.0 mL, 39.1 mmol, ~12.5 equivalents). The large excess of TMOA serves as both the methylating agent and a dehydrating agent.[7]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

In-Process Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking small aliquots for 31P NMR analysis at regular intervals (e.g., every 2 hours). The disappearance of the starting material and the appearance of new signals corresponding to the mono-, di-, tri-, and tetramethylated species will indicate reaction progression.

-

Work-up: Once the reaction is complete (as indicated by NMR or TLC analysis, typically after 12-24 hours), cool the mixture to room temperature.

-

Purification: Remove the solvent and excess TMOA under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the Tetramethyl Ibandronate.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.

4.3 Data Summary: Expected NMR Shifts

| Compound | Expected 31P NMR Shift (ppm, relative to H3PO4) |

| Ibandronic Acid | ~18-22 |

| Monomethyl Ibandronate | Two distinct signals |

| Dimethyl Ibandronate | Multiple signals for isomers |

| Trimethyl Ibandronate | Multiple signals for isomers |

| Tetramethyl Ibandronate | A single signal or closely spaced signals |

Note: The exact chemical shifts will depend on the solvent and concentration.

Visualization of the Experimental Workflow

Diagram 5.1: Experimental Workflow for Tetramethyl Ibandronate Synthesis

Caption: A streamlined workflow for the synthesis and purification of Tetramethyl Ibandronate.

Conclusion and Future Perspectives

This guide has outlined a scientifically plausible mechanism for the formation of Tetramethyl Ibandronate using trimethyl orthoacetate. The proposed multi-step esterification is supported by established principles of phosphonic acid chemistry. The provided experimental protocol offers a robust framework for the synthesis and validation of this novel derivative.

Further research should focus on the isolation and characterization of the intermediate methylated species to provide a more detailed kinetic and mechanistic understanding. Moreover, the biological evaluation of Tetramethyl Ibandronate is warranted to explore its potential as a prodrug with an enhanced therapeutic profile compared to the parent Ibandronic acid.

References

-

Mechanism help - Esterification with trimethyl orthoformate. (2015, March 30). Reddit. Retrieved from [Link]

-

Trimethyl orthoformate. (n.d.). In Wikipedia. Retrieved from [Link]

- A process for the synthesis of gamma-unsaturated carboxylic acid esters. (1981). EP0041343A1. Google Patents.

-

Orthoformic acid, triethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(56), 33983–34038.

-

Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

The Chemistry Behind Trimethyl Orthoformate: Synthesis and Reaction Mechanisms. (n.d.). Retrieved from [Link]

-

Ortho ester. (n.d.). In Wikipedia. Retrieved from [Link]

- Dembinski, R., et al. (2020). Selective Esterification of Phosphonic Acids. Molecules, 25(1), 193.

- Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Reticular Chemistry (pp. 149-182).

- Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. (2011). Tetrahedron Letters, 52(17), 2095-2098.

-

Ibandronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Selective Esterification of Phosphonic Acids. (2020). ResearchGate. Retrieved from [Link]

- One-Pot Reactions of Triethyl Orthoformate with Amines. (2023).

-

IBANDRONIC ACID (CHEMBL997). (n.d.). ChEMBL. Retrieved from [Link]

- Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. (2021). Molecules, 26(16), 4945.

-

Ibandronate (HMDB0014848). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Ibandronic acid - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Ibandronic acid | 114084-78-5 [chemicalbook.com]

- 4. Compound: IBANDRONIC ACID (CHEMBL997) - ChEMBL [ebi.ac.uk]

- 5. nbinno.com [nbinno.com]

- 6. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Tetramethyl Ibandronate for Sensitive and Robust Bioanalysis

Abstract

This technical guide provides an in-depth exploration of tetramethyl ibandronate as a critical derivative for the quantitative analysis of ibandronate, a potent nitrogen-containing bisphosphonate. Direct analysis of ibandronate in biological matrices is notoriously challenging due to its high polarity, thermal lability, and lack of a strong chromophore. This paper details the rationale and methodology for a derivatization strategy that converts ibandronate into its more volatile and chromatographically amenable tetramethyl ester derivative. We will cover the optimized synthesis protocol, characterization, and a validated gas chromatography-mass spectrometry (GC-MS) workflow. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a reliable and sensitive method for pharmacokinetic and toxicological studies of ibandronate.

The Analytical Challenge of Bisphosphonates

Ibandronate belongs to the bisphosphonate class of drugs, which are analogues of endogenous pyrophosphate and are primarily used to treat osteoporosis and other bone-related diseases.[1] Their structure, characterized by a central P-C-P backbone, confers high affinity for the hydroxyapatite matrix of bone.[2] However, the very properties that make them effective therapeutics—high polarity from the two phosphonic acid groups and a hydroxyl group—render them exceptionally difficult to analyze using standard chromatographic techniques.[3][4][5]

Core challenges include:

-

Poor Volatility: The ionic nature of bisphosphonates makes them unsuitable for direct Gas Chromatography (GC) analysis.

-

Weak Chromophores: Most bisphosphonates, including ibandronate, lack a significant UV-absorbing or fluorescent moiety, leading to poor sensitivity with common HPLC detectors.[3][4][6]

-

Strong Matrix Effects: The high polarity causes strong interactions with endogenous compounds in biological samples like plasma and urine, leading to ion suppression in mass spectrometry and complex, often unreliable, extraction procedures.[3][4]

-

Poor Reversed-Phase Retention: The hydrophilic nature of these molecules results in little to no retention on standard C18 reversed-phase HPLC columns.[5]

These challenges necessitate an alternative analytical strategy. While methods like ion-exchange chromatography exist, they often suffer from poor reproducibility and sensitivity.[7] Derivatization emerges as the most robust and widely adopted solution to overcome these analytical hurdles.

Rationale for Derivatization: Creating an Analyte Fit for Purpose

The fundamental goal of derivatization in this context is to chemically modify the ibandronate molecule to make it "visible" and "manageable" for high-sensitivity instrumentation like GC-MS. By converting the polar, non-volatile parent drug into a non-polar, volatile derivative, we fundamentally alter its physicochemical properties in our favor.

Methylation is the strategy of choice. This process targets the acidic protons on the two phosphonate groups and the hydroxyl group. The resulting tetramethyl ester, Tetramethyl Ibandronate, is significantly less polar and more volatile, making it an ideal candidate for GC-MS analysis.[6] This transformation is visualized below.

Caption: Chemical transformation of Ibandronate to its tetramethyl derivative.

Synthesis of Tetramethyl Ibandronate: A Step-by-Step Protocol

The methylation of ibandronate is most effectively achieved using reagents like trimethylsilyldiazomethane (TMSD) or diazomethane.[8][9] While diazomethane is highly effective, it is also toxic and explosive, requiring specialized handling.[10] TMSD is a safer, commercially available alternative that provides excellent derivatization yields for ibandronate.[9][11]

The following protocol describes an "on-cartridge" derivatization, which integrates the synthesis directly into the solid-phase extraction (SPE) workflow.[3][4] This approach is highly efficient, minimizes sample loss, and reduces handling steps.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. Preparation, Characterization, and Preliminary Imaging Study of [188Re]Re-Ibandronate as a Novel Theranostic Radiopharmaceutical for Bone Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A general approach for the quantitative analysis of bisphosphonates in human serum and urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Analytical methods for the quantification of ibandronate in body fluids and bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Quantitative analysis of bisphosphonates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Role of Methylation in Ibandronate Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ibandronate, a potent nitrogen-containing bisphosphonate, presents significant analytical challenges due to its high polarity, low volatility, and lack of a strong chromophore. These properties hinder direct analysis by common chromatographic techniques like Gas Chromatography (GC) and can complicate quantification in complex biological matrices. Chemical derivatization, specifically methylation, has emerged as a crucial strategy to overcome these hurdles. This guide provides an in-depth exploration of the rationale, mechanism, and practical application of methylation for the robust and sensitive analysis of Ibandronate. We will delve into the causality behind experimental choices, present a validated protocol for derivatization and subsequent analysis by GC-MS and LC-MS/MS, and discuss the self-validating systems necessary for trustworthy results in a research and development setting.

The Analytical Challenge: The Physicochemical Nature of Ibandronate